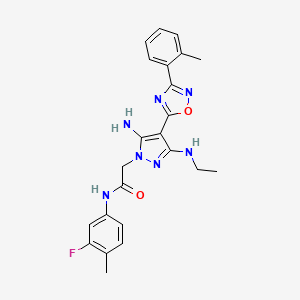

2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Beschreibung

This compound features a pyrazole core substituted with an ethylamino group at position 3, a 3-(o-tolyl)-1,2,4-oxadiazole moiety at position 4, and an acetamide group linked to a 3-fluoro-4-methylphenyl aromatic ring. Its synthesis likely involves multi-step reactions, including trityl protection/deprotection (as seen in ), palladium-catalyzed coupling, and oxadiazole ring formation. The 3-fluoro-4-methylphenyl acetamide moiety may contribute to target binding via hydrophobic and halogen-bonding interactions.

Eigenschaften

IUPAC Name |

2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN7O2/c1-4-26-22-19(23-28-21(30-33-23)16-8-6-5-7-13(16)2)20(25)31(29-22)12-18(32)27-15-10-9-14(3)17(24)11-15/h5-11H,4,12,25H2,1-3H3,(H,26,29)(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLGWSAEXCLFBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=CC(=C(C=C4)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide (CAS Number: 1172738-42-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 445.527 g/mol . Its structure features multiple functional groups, including an oxadiazole and a pyrazole moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H27N7O2 |

| Molecular Weight | 445.527 g/mol |

| CAS Number | 1172738-42-9 |

Antipsychotic Potential

Recent studies have indicated that this compound may possess antipsychotic properties . Unlike traditional antipsychotics that typically target dopamine receptors, this compound appears to operate through alternative pathways. Behavioral tests in animal models showed a reduction in psychotic symptoms without the common side effects associated with conventional treatments.

Antioxidant and Anticancer Activities

The compound has also been evaluated for its antioxidant and anticancer activities:

- Antioxidant Effects : Compounds with similar structures have demonstrated significant inhibition of lipid peroxidation at concentrations as low as 10 µg/mL , suggesting a protective role against oxidative damage in cellular systems .

- Anticancer Studies : In vitro studies revealed that related compounds inhibited the growth of various carcinoma cell lines at varying concentrations. For instance, compounds with structural similarities exhibited IC50 values ranging from 5 µM to 15 µM against breast cancer cells.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. The presence of the oxadiazole ring is often associated with enhanced biological activity due to its ability to modulate various biochemical pathways, including interactions with reactive oxygen species (ROS), leading to reduced oxidative stress in cells .

Antipsychotic Activity

A study conducted on derivatives of this compound showed promising results in behavioral tests in animal models, indicating a reduction in psychotic symptoms without the typical side effects associated with traditional antipsychotics.

Anticancer Studies

In vitro studies demonstrated that similar compounds inhibited the growth of several carcinoma cell lines at varying concentrations. For example:

- Compounds with structural similarities exhibited IC50 values ranging from 5 µM to 15 µM against breast cancer cells.

Antioxidant Effects

Research highlighted the antioxidant potential of related compounds, showing significant inhibition of lipid peroxidation at concentrations as low as 10 µg/mL , suggesting a protective role against oxidative damage in cellular systems .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares key structural features and inferred biological activities of the target compound with analogs from the evidence:

Key Observations:

Oxadiazole vs. Triazole Cores :

- The target compound’s oxadiazole ring (electron-deficient) may enhance metabolic stability compared to triazole-based analogs (e.g., ), which are more prone to oxidative degradation .

- Substitution at the oxadiazole’s 3-position (o-tolyl vs. 4-methoxyphenyl) significantly alters hydrophobicity. The o-tolyl group in the target compound likely improves blood-brain barrier penetration relative to polar methoxy substituents .

In contrast, the 2-chloro-4-methylphenyl group in ’s analog may introduce steric hindrance, reducing affinity .

Synthetic Complexity :

- The target compound’s synthesis likely parallels ’s multi-step route, involving trityl protection (yield: ~70–85%), oxadiazole cyclization, and deprotection. This contrasts with ’s simpler alkylation/KOH-mediated triazole synthesis (yield: ~60–75%) .

In contrast, triazole-acetamides in exhibit anti-exudative activity (62–84% efficacy at 10 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.